Tarloxotinib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1636938-13-0 |
|---|---|
Molecular Formula |
C24H24BrClN9O3+ |
Molecular Weight |
601.9 g/mol |
IUPAC Name |
[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium |
InChI |
InChI=1S/C24H23BrClN9O3/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36)/p+1/b5-4+ |
InChI Key |
MUJMYVFVAWFUJL-SNAWJCMRSA-O |
SMILES |
CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |
Isomeric SMILES |
CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |
Canonical SMILES |
CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |
Other CAS No. |
1636938-13-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route and Reaction Mechanisms
Core Structure Design and Prodrug Activation
Tarloxotinib’s structure features a quaternary ammonium group linked to a nitroimidazole hypoxia sensor and an irreversible kinase inhibitor payload. The permanent positive charge reduces passive cellular uptake, confining activation to hypoxic regions where nitroreductases convert the prodrug into its active form, this compound-E. The synthesis begins with the preparation of the parent kinase inhibitor, followed by conjugation to the hypoxia-activated moiety.
Key Synthetic Steps
The synthesis involves three critical stages:
- Parent Kinase Inhibitor Synthesis : The pan-ErbB inhibitor core is synthesized via multistep organic reactions, including palladium-catalyzed cross-couplings and selective functional group protections.
- Nitroimidazole Linker Incorporation : A bromomethyl-nitroimidazole derivative (5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole) is reacted with the parent compound under nucleophilic substitution conditions to form the quaternary ammonium prodrug.
- Purification and Isolation : Crude product is purified using silica gel chromatography (CH₂Cl₂:CH₃OH = 10:1) to yield this compound bromide as a yellow solid, with typical yields of 52–68%.
Table 1. Representative Reaction Conditions for this compound Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Parent inhibitor | Pd-catalyzed coupling, deprotection | 71–86 |
| Quaternary ammonium formation | 5-(bromomethyl)-1-methyl-4-nitroimidazole, CHCl₃, reflux | 52–68 |
| Final purification | Silica gel (CH₂Cl₂:CH₃OH) | 52–68 |
Analytical Characterization and Quality Control
Structural Confirmation
This compound’s structure is validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The ¹H-NMR spectrum (400 MHz, DMSO-d₆) exhibits characteristic signals: δ 8.45 (s, 1H, imidazole-H), 7.82–7.15 (m, aromatic protons), and 4.32 (s, 2H, CH₂-imidazole). HRMS confirms the molecular ion ([M+H]⁺) at m/z 589.2342, matching the theoretical mass.
Purity and Stability Assessments
Reverse-phase liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) ensures batch consistency. Under optimized conditions (Zorbax SB-C18 column, 0.01% formic acid/acetonitrile gradient), this compound elutes at 6.2 minutes with >99% purity. Stability studies in plasma demonstrate minimal degradation (<1% over 24 hours), confirming the prodrug’s resilience in circulation.
Table 2. Plasma Stability of this compound
| Matrix | Degradation (% after 24 h) | Half-life (h) |
|---|---|---|
| Mouse plasma | 0.8 ± 0.2 | 286.9 ± 6.5 |
| Human plasma | 0.7 ± 0.1 | 404.0 ± 3.2 |
Hypoxia-Selective Activation and Metabolite Profiling
Activation Kinetics
Under hypoxic conditions (<0.1% O₂), this compound undergoes single-electron reduction to a nitro radical anion, which fragments to release the active kinase inhibitor, this compound-E. In vitro assays using NADPH-dependent nitroreductases show a half-life of 42 minutes for activation, compared to >48 hours under normoxia.
Metabolite Identification
LC-MS/MS analysis of tumor homogenates identifies this compound-E via its distinct fragmentation pattern (m/z 432.1 → 315.0). Pharmacokinetic studies in mice reveal a tumor-to-plasma ratio of 8:1 for this compound-E, underscoring preferential intratumoral activation.
Table 3. Pharmacokinetic Parameters in Mice (48 mg/kg IP)
| Parameter | This compound (Plasma) | This compound-E (Tumor) |
|---|---|---|
| Cₘₐₓ (μM) | 12.4 ± 1.8 | 3.2 ± 0.5 |
| Tₘₐₓ (h) | 1.5 | 6.0 |
| AUC₀–₂₄ (μM·h) | 98.7 ± 15.3 | 24.1 ± 4.2 |
Scale-Up Challenges and Process Optimization
Comparative Analysis with Analogous Prodrugs
This compound’s design shares principles with hypoxia-activated KDAC inhibitors like NI-Pano, which also use nitroimidazole triggers. However, this compound’s quaternary ammonium group confers superior tumor retention, with a 5-fold higher intratumoral AUC compared to non-charged analogs.
Table 4. Hypoxic Cytotoxicity Ratios (HCT116 Cells)
| Compound | IC₅₀ Normoxia (μM) | IC₅₀ Hypoxia (μM) | HCR |
|---|---|---|---|
| This compound | 16,471.5 | 424.7 | 38.8 |
| (R)-Antofine | 23.9 | 16.7 | 1.4 |
Chemical Reactions Analysis
Hypoxia-Activated Prodrug Mechanism
Tarloxotinib undergoes a hypoxia-dependent single-electron reduction to release its active metabolite, This compound-E . This process involves:
-
Nitroimidazole Trigger Reduction : Under hypoxic conditions (<0.1% O₂), the nitroimidazole moiety of this compound is reduced by cellular reductases (e.g., STEAP4) to form a nitro radical anion intermediate .
-
Oxygen-Dependent Futile Cycle : In normoxic conditions, oxygen rapidly reoxidizes the radical anion, regenerating the inert prodrug and superoxide. This prevents activation in healthy tissues .
-
Fragmentation and Effector Release : In hypoxia, the radical anion undergoes irreversible cleavage, releasing this compound-E, a neutral, membrane-permeable irreversible kinase inhibitor .
Structural Transformation :
| Prodrug (this compound) | Active Metabolite (this compound-E) |
|---|---|
| Quaternary ammonium cation (polar) | Neutral, lipophilic warhead |
| 4-Nitroimidazole trigger retained | Trigger cleaved, exposing reactive acrylamide group |
Enzymatic Reduction and Selectivity
The metalloreductase STEAP4 is the primary enzyme responsible for this compound activation . Key findings:
-
STEAP4 expression is elevated in hypoxic tumor regions, enhancing localized activation .
-
CRISPR/Cas9 knockout of STEAP4 reduces this compound-E generation by >90% in vitro .
Comparative Activation Efficiency :
| Tissue Type | This compound-E Concentration (nM) | Activation Ratio (Tumor/Plasma) |
|---|---|---|
| Tumor | 1,200 ± 240 | 12:1 |
| Plasma | 100 ± 30 | — |
| Skin | 80 ± 25 | — |
| Data from murine xenograft pharmacokinetic studies . |
Covalent Binding to HER Kinases
This compound-E inhibits EGFR, HER2, and HER4 through covalent modification of conserved cysteine residues in the kinase domain:
-
Target Cysteines :
-
Reaction Mechanism : The acrylamide group of this compound-E undergoes Michael addition with the thiol group of cysteine, forming a stable covalent bond .
Kinase Inhibition Profile :
| Kinase | IC₅₀ (nM) | Selectivity vs. WT EGFR |
|---|---|---|
| EGFR exon 20 ins | 2.1 ± 0.3 | 180-fold |
| HER2 YVMA mutant | 1.8 ± 0.2 | 200-fold |
| WT EGFR | 380 ± 45 | — |
| IC₅₀ values from Reaction Biology kinase profiling . |
Pharmacokinetic Evidence of Tumor-Selective Activation
Pharmacokinetic studies in murine models demonstrate preferential activation in tumors:
Conversion Efficiency :
| Condition | This compound Conversion to -E (%) |
|---|---|
| Hypoxic tumor | 85 ± 7 |
| Normoxic skin | <5 |
Comparative Activity Against HER2 Mutations
This compound-E shows superior potency to other TKIs in HER2-driven models:
| Inhibitor | IC₅₀ (HER2 YVMA mutant, nM) | WT HER2 Selectivity Ratio |
|---|---|---|
| This compound-E | 1.8 ± 0.2 | 200:1 |
| Poziotinib | 2.0 ± 0.3 | 15:1 |
| Afatinib | 8.5 ± 1.1 | 10:1 |
| Data from proliferation assays in HER2-mutant Ba/F3 cells . |
Chemical Stability and Degradation
-
pH Stability : Stable in plasma (pH 7.4) but hydrolyzes rapidly in acidic lysosomal compartments (pH 5.0), enhancing tumor-selective release .
-
Light Sensitivity : Degrades under UV light (t₁/₂ = 2 hrs), necessitating storage in amber vials .
The hypoxia-selective activation of this compound, combined with its covalent binding mechanism, provides a unique therapeutic window for targeting HER-driven cancers while sparing normal tissues. Clinical validation in NSCLC patients with HER2/EGFR mutations underscores its translational potential .
Scientific Research Applications
Non-Small Cell Lung Cancer (NSCLC)
Tarloxotinib has shown significant promise in treating NSCLC, particularly in patients with EGFR exon 20 insertions and HER2 mutations . A notable clinical trial (RAIN-701) evaluated its efficacy in patients who had previously undergone platinum-based chemotherapy. The results indicated a disease control rate of 60% , with some patients achieving stable disease or partial responses .
| Cohort | Disease Control Rate | Partial Response Rate | Stable Disease Rate |
|---|---|---|---|
| EGFR Exon 20 Insertion | 60% | 45% | 55% |
| HER2 Activating Mutation | 60% | 22% | 44% |
Head and Neck Squamous Cell Carcinoma (HNSCC) and Cutaneous Squamous Cell Carcinoma (CSCC)
A Phase II study assessed this compound's safety and efficacy in patients with recurrent or metastatic HNSCC or CSCC. While the objective response rate was modest at 3% , the treatment was generally well tolerated, with a median overall survival of 5.7 months .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound-E achieves significantly higher concentrations in tumor tissues compared to plasma or skin. This differential distribution underscores its potential for reduced side effects while maximizing therapeutic efficacy in cancerous tissues .
Case Studies
- Lung Adenocarcinoma Patient : A patient with lung adenocarcinoma harboring an ERBB2 mutation exhibited a dramatic clinical response to this compound during a clinical trial, highlighting its potential effectiveness in genetically targeted therapies .
- Combination Therapy : A Phase IB trial evaluated this compound in combination with sotorasib for NSCLC patients. This approach aims to enhance therapeutic outcomes by targeting multiple pathways involved in tumor growth and resistance mechanisms .
Safety Profile
This compound is generally well tolerated, with treatment-emergent adverse events primarily classified as grade 1 or 2. Common side effects include prolonged QTc interval, rash, nausea, and diarrhea, with serious adverse events occurring at lower rates .
| Adverse Event | Incidence (%) |
|---|---|
| Prolonged QTc | 60.9 |
| Rash | 43.5 |
| Nausea | 21.7 |
| Diarrhea | 21.7 |
Mechanism of Action
Tarloxotinib exerts its effects through a unique mechanism of action:
Hypoxia Activation: In hypoxic tumor environments, the nitro group in this compound is reduced, releasing the active this compound-effector.
Inhibition of ErbB Kinases: The active form binds covalently to the ATP-binding sites of EGFR, HER2, HER3, and HER4, inhibiting their phosphorylation and subsequent activation.
Disruption of Cell Signaling: This inhibition leads to the disruption of downstream signaling pathways, resulting in reduced cancer cell proliferation and increased apoptosis
Comparison with Similar Compounds
Afatinib
- Mechanism : Irreversible inhibitor of EGFR, HER2, and HER3.
- Efficacy: Limited activity in EGFR exon 20 insertion (ex20ins) and HER2-mutant NSCLC (ORR: 7–13%) .
- Toxicity : High rates of rash, diarrhea, and dose-limiting toxicities due to wild-type EGFR inhibition .
- Tarloxotinib’s hypoxia-selective activation reduces wild-type EGFR toxicity (SI >10 vs. afatinib’s SI <1) .
Osimertinib
- Mechanism : Third-generation EGFR TKI targeting T790M and sensitizing mutations.
- Efficacy : Ineffective against ex20ins and HER2 mutations due to wild-type EGFR selectivity .
- Comparison : this compound showed ORR of 22% in HER2-mutant NSCLC (RAIN-701 trial) vs. osimertinib’s lack of activity in this subgroup .
Poziotinib
- Mechanism : Pan-HER TKI with activity against ex20ins.
- Efficacy : ORR of 27–44% in HER2/ex20ins NSCLC but high toxicity (dose reductions in 76% of patients) .
- Comparison : this compound achieved similar ORR (44% in HER2-mutant NSCLC) with lower toxicity (21.7% dose reductions) .
Hypoxia-Activated Prodrugs
Evofosfamide
CP-506
- Mechanism : Hypoxia-activated nitrogen mustard prodrug.
- Efficacy : 200-fold hypoxia-selective cytotoxicity in preclinical models; synergizes with immune checkpoint inhibitors (ICIs) .
- Comparison : this compound’s TKI release offers sustained pathway inhibition vs. CP-506’s DNA crosslinking, which may limit durability .
Emerging Agents for Ex20ins and HER2 Mutations
Mobocertinib (TAK-788)
Amivantamab
- Mechanism : Bispecific EGFR/MET antibody.
- Efficacy : ORR of 40% in ex20ins NSCLC .
- Comparison : this compound’s prodrug design may better penetrate hypoxic tumor niches, but amivantamab’s dual targeting provides broader pathway suppression .
Key Clinical Data
Mechanism of Resistance and Synergies
Biological Activity
Tarloxotinib is an innovative hypoxia-activated prodrug designed to selectively target tumors with specific genetic alterations, particularly those involving the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Its mechanism leverages the unique microenvironment of tumors, particularly hypoxic conditions, to release a potent active form known as this compound-effector (this compound-E), which inhibits pan-HER tyrosine kinases. This targeted approach aims to minimize systemic toxicity while maximizing therapeutic efficacy.
Hypoxia-Activated Prodrug
This compound is activated in low-oxygen environments typical of many tumors. Under these conditions, it converts into this compound-E, which exhibits high potency against HER family receptors. This mechanism allows for:
- Selective targeting : Concentrating the drug's action within tumor tissues rather than affecting normal cells.
- Reduced side effects : Lower incidence of common toxicities associated with systemic HER inhibitors, such as diarrhea and skin rashes .
Efficacy in Preclinical Models
Research has demonstrated that this compound-E effectively inhibits cell proliferation and induces apoptosis in various cancer models:
- In vitro studies : Showed significant inhibition of HER2 and EGFR phosphorylation in patient-derived cell lines with mutations, achieving IC50 values below 5 nM for HER2-mutant cells, outperforming existing therapies like afatinib and osimertinib .
- In vivo studies : Demonstrated tumor regression or growth inhibition in murine xenograft models harboring relevant mutations .
Phase II Trials
Several clinical trials have evaluated the safety and efficacy of this compound in patients with recurrent or metastatic cancers:
- Study on Head and Neck Squamous Cell Carcinoma (HNSCC) :
- Activity Against NRG1 Fusion Cancers :
Case Studies
A notable case involved a patient with lung adenocarcinoma harboring an ERBB2 mutation who exhibited a dramatic clinical response to this compound during a trial, highlighting its potential for effective treatment in specific genetic contexts .
Comparative Efficacy Table
| Drug | Target Mutations | IC50 (nM) | Clinical Response |
|---|---|---|---|
| This compound-E | HER2 mutations | <5 | Partial response noted |
| Afatinib | EGFR mutations | ~10 | Limited response |
| Osimertinib | EGFR mutations | ~10 | Limited response |
| Poziotinib | HER2 mutations | ~10 | Limited response |
Resistance Mechanisms
Research has also identified potential mechanisms of acquired resistance to this compound-E. Secondary mutations, such as C805S in HER2 and overexpression of HER3, may diminish the drug's effectiveness over time . Understanding these mechanisms is crucial for developing strategies to overcome resistance.
Q & A
Q. What is the mechanism of action of tarloxotinib, and how does its hypoxia-activated design influence preclinical modeling?
this compound is a hypoxia-activated prodrug (HAP) that releases an irreversible pan-HER inhibitor (this compound-E) selectively under hypoxic conditions, a hallmark of solid tumors . This mechanism allows targeted delivery to tumor microenvironments while minimizing systemic toxicity. Preclinical models (e.g., murine xenografts with EGFR exon 20 insertion mutations) demonstrate selective intratumoral activation, with this compound-E concentrations 20–50× higher in tumors than in normal tissues . Researchers should prioritize hypoxia-mimetic assays (e.g., CoCl₂ treatment) and 3D tumor spheroid models to replicate physiological hypoxia in vitro .
Q. How are clinical trials for this compound structured to evaluate efficacy in EGFR/HER2-mutant cancers?
Phase I/II trials (e.g., RAIN-701, NCT03805841) employ basket designs to assess this compound across multiple mutation-driven cohorts (EGFR exon 20 insertions, HER2-activating mutations, NRG1/ERBB fusions) . Primary endpoints focus on objective response rate (ORR), with secondary endpoints including progression-free survival (PFS) and safety. Dose escalation phases determine the maximum tolerated dose (MTD) via weekly 1-hour infusions (e.g., 150 mg/m²) . Researchers must stratify patients by mutation subtype (e.g., HER2 A775_G776insYVMA vs. EGFR A767_V769dupASV) to isolate drug sensitivity patterns .
Q. What preclinical evidence supports this compound’s selectivity for HER2-mutant NSCLC over wild-type HER2?
In vitro studies using Ba/F3 cells engineered with HER2 mutations (exon 20 insertions, point mutations) show this compound-E IC₅₀ values <5 nM, compared to >4,000 nM for wild-type HER2 . The selectivity index (SI = IC₅₀[wild-type]/IC₅₀[mutant]) exceeds 10 for all HER2 mutants, indicating a wide therapeutic window. Contrast this with poziotinib (SI <1), which inhibits wild-type HER2 at lower concentrations than mutants .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy data between preclinical models and clinical trials for this compound?
While preclinical xenograft models (e.g., CUTO14 and CUTO17 cells) show tumor regression with this compound , phase II trials in HNSCC and CSCC cohorts reported a 3% ORR and median OS of 5.6 months . Methodological considerations:
- Tumor hypoxia heterogeneity : Intratumoral oxygen gradients may limit prodrug activation. Use hypoxia biomarkers (e.g., CA9, HIF-1α IHC) to stratify patients .
- Mutation-specific resistance : HER2-mutant NSCLCs develop resistance via MET amplification or secondary HER2 mutations (e.g., L755S). Combine this compound with MET inhibitors in co-culture assays .
- Trial population limitations : Early-phase trials may enroll heavily pretreated patients with advanced disease, reducing response durability.
Q. What experimental strategies optimize this compound’s efficacy in EGFR exon 20 insertion mutations, given its variable clinical activity?
- Combinatorial approaches : Pair this compound with anti-PD1 agents (e.g., cemiplimab) to target immunosuppressive hypoxic niches. In CSCC cohorts, patients transitioning to cemiplimab trials post-tarloxotinib showed prolonged OS .
- Hypoxia modulation : Preclinical co-administration with hypoxia-inducing agents (e.g., vascular disrupting agents) enhances this compound activation .
- Dosing schedule optimization : Test pulsatile vs. continuous infusion to balance hypoxia-dependent activation and toxicity (e.g., QTc prolongation) .
Q. How do researchers design in vitro models to study acquired resistance to this compound in HER2-mutant lung cancer?
- Chronic exposure assays : Treat HER2-mutant cell lines (e.g., H1781) with escalating this compound-E doses over 6–8 weeks to simulate resistance .
- Genomic profiling : Perform whole-exome sequencing (WES) to identify resistance drivers (e.g., HER2 L755S, EGFR T790M).
- Functional validation : Use CRISPR-Cas9 to knock in resistance mutations and assess IC₅₀ shifts. For example, HER2 L755S increases this compound-E IC₅₀ by 8-fold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
